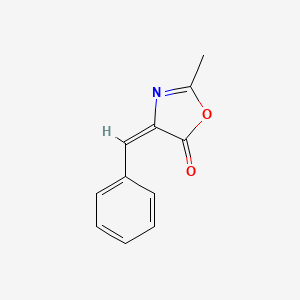

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBTJRPSDVWIR-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-90-3 | |

| Record name | 881-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one structure and properties

An In-depth Technical Guide to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one: Structure, Properties, and Synthetic Utility

Introduction: The Versatility of Azlactones

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a prominent member of the azlactone (or oxazolone) class of five-membered heterocyclic compounds.[1] These molecules are not merely chemical curiosities; they are highly versatile and valuable intermediates in organic synthesis.[1] Their significance lies in the multiple reactive sites within their compact structure, which allows for a wide range of chemical transformations.[1] Historically, azlactones are famously associated with the Erlenmeyer-Plöchl synthesis, a classic method for preparing α-amino acids from N-acyl glycines.[2][3] This guide offers a comprehensive overview of the structure, properties, synthesis, and reactivity of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, providing researchers, scientists, and drug development professionals with a technical foundation for its application.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are fundamental to understanding its reactivity and potential applications.

Core Structure and Isomerism

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one possesses a planar oxazolone ring substituted with a methyl group at the C-2 position and a phenylmethylene (benzylidene) group at the C-4 position. The exocyclic double bond at the C-4 position gives rise to geometric isomerism (E/Z). The (Z)-isomer is generally the more thermodynamically stable and commonly isolated form.[4]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties are critical for identification and characterization. The data presented below are a synthesis of calculated and experimental values from various sources.

| Property | Value | Source(s) |

| Melting Point (Tfus) | 139-140 °C | [6] |

| Boiling Point (Tboil) | 310.7 ± 52.0 °C (Predicted) | [6] |

| Water Solubility | Log10(WS) = -2.46 (mol/L) (Calculated) | [7] |

| Octanol/Water Partition Coefficient | LogP(oct/wat) = 2.003 (Calculated) | [7] |

| IR C=O Stretch | ~1780–1820 cm⁻¹ (often split) | [1][8] |

| IR C=N Stretch | ~1660 cm⁻¹ | [1][8] |

Spectroscopic Insights:

-

Infrared (IR) Spectroscopy: The IR spectrum is highly characteristic. The most telling feature is the strong stretching vibration of the lactone carbonyl (C=O) group, which often appears as a doublet between 1780-1820 cm⁻¹ due to Fermi resonance.[8] Another key absorption is the imine (C=N) stretch found near 1660 cm⁻¹.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see signals corresponding to the methyl protons (singlet), the vinyl proton of the phenylmethylene group (singlet), and the aromatic protons of the phenyl ring.

-

¹³C NMR: Key resonances would include the carbonyl carbon, the imine carbon, and the carbons of the exocyclic double bond, in addition to the methyl and aromatic carbons.

-

-

Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook provides mass spectrometry data, which is crucial for confirming the molecular weight and analyzing fragmentation patterns.[5][9]

Synthesis: The Erlenmeyer-Plöchl Reaction

The primary and most historically significant method for synthesizing 4-substituted-2-alkyloxazol-5(4H)-ones is the Erlenmeyer-Plöchl reaction.[3][10] This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.[2][11]

Causality in Experimental Choices

-

N-acetylglycine: Serves as the backbone for the oxazolone ring. The acetyl group provides the C-2 methyl substituent.

-

Benzaldehyde: This aldehyde condenses with the reactive methylene group of the intermediate oxazolone to form the C-4 phenylmethylene substituent.

-

Acetic Anhydride: Functions as a crucial dehydrating agent, facilitating the intramolecular cyclization of N-acetylglycine to form the initial 2-methyl-oxazol-5(4H)-one intermediate.[12]

-

Sodium Acetate: Acts as a base to deprotonate the C-4 position of the intermediate oxazolone, generating a nucleophilic enolate that attacks the benzaldehyde.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis

-

Mixing Reagents: In a round-bottomed flask, combine N-acetylglycine (1.0 eq), benzaldehyde (1.0 eq), and fused sodium acetate (1.0 eq).

-

Addition of Dehydrating Agent: Add acetic anhydride (typically 2.0-3.0 eq) to the mixture.

-

Heating: Heat the mixture under reflux with magnetic stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but typically range from 1 to 4 hours.[11]

-

Workup: After the reaction is complete, cool the mixture. Often, ethanol is added to quench the excess acetic anhydride.[11] The mixture may be left at a cold temperature overnight to facilitate precipitation.

-

Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water and cold ethanol to remove impurities, and then dried.[11] Recrystallization from a suitable solvent (e.g., ethyl acetate) can be performed to obtain the pure product.

Modern Synthetic Approaches

While the classic Erlenmeyer-Plöchl reaction is robust, modern chemistry seeks more efficient and environmentally benign methods.[10] Innovations include:

-

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improves yields.[13]

-

Catalyst Development: Various catalysts, including ytterbium(III) triflate, bismuth(III) acetate, and reusable solid supports like silica gel, have been employed to enhance the reaction under milder conditions.[13]

-

Continuous-Flow Methods: Microreactor technology has been applied to achieve a catalyst-free and solvent-free synthesis, representing a significant advancement in green chemistry.[10]

Caption: General workflow for the Erlenmeyer-Plöchl synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one stems from its inherent reactivity, making it a valuable precursor for more complex molecules.[1]

Key Reactive Sites

-

Ring-Opening by Nucleophiles: The carbonyl group at the C-5 position is susceptible to nucleophilic attack. This is the most common reaction pathway, where nucleophiles like amines, alcohols, or water open the lactone ring to form N-acyl-α,β-unsaturated amino acid derivatives. This reactivity is fundamental to its use in peptide synthesis and the creation of various amide derivatives.[14][15]

-

Reactions at the Exocyclic Double Bond: The conjugated exocyclic C=C bond can undergo various addition reactions. For instance, reduction of this bond is a key step in the synthesis of α-amino acids like phenylalanine.[2] It can also participate in cycloaddition reactions.[16]

-

Acidity of C-4 Protons (in the saturated precursor): The protons on the C-4 carbon of the saturated oxazolone intermediate are acidic (pKa ≈ 9), allowing for deprotonation to form a resonance-stabilized enolate.[1] This nucleophilic enolate is what reacts with aldehydes in the Erlenmeyer-Plöchl synthesis.

Caption: Key reactivity pathways of the azlactone core.

Applications in Research and Drug Development

The oxazolone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[14][15] Derivatives of 4-aryliden-oxazol-5(4H)-ones have demonstrated a broad spectrum of pharmacological activities.

-

Anti-inflammatory and Antioxidant Activity: Many oxazolone derivatives have been studied for their ability to inhibit enzymes like lipoxygenase and to scavenge free radicals, showing potential as anti-inflammatory and antioxidant agents.[14][15][17]

-

Antimicrobial and Antifungal Activity: The azlactone core has been incorporated into molecules tested against various bacterial and fungal strains, with some compounds showing promising activity.[11][18]

-

Antitumor Activity: Certain substituted oxazolones have been evaluated for their antiproliferative effects against cancer cell lines, making them an interesting scaffold for oncology drug discovery.[11]

-

Enzyme Inhibition: Beyond inflammation, these compounds have been investigated as inhibitors for other enzymes, such as tyrosinase, which is relevant in dermatology and food science.[19]

The ease of synthesis and the ability to readily introduce chemical diversity at the C-2 and C-4 positions make 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and its analogs highly attractive starting points for generating libraries of novel compounds for biological screening.[10]

Conclusion

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a cornerstone heterocyclic compound with a rich history and a vibrant present in chemical synthesis. Its straightforward preparation via the Erlenmeyer-Plöchl reaction, coupled with the versatile reactivity of its azlactone core, cements its role as a critical building block for creating a diverse array of molecules, from fundamental amino acids to complex, biologically active agents. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential.

References

-

Wikipedia contributors. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]

- Merck & Co. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. The Merck Index Online.

-

ResearchGate. (2022). A Heterogeneous approach to synthesis of azlactones. [Link]

-

National Institute of Standards and Technology. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST Chemistry WebBook. [Link]

-

Google Patents. (n.d.). Synthesis of 2-methyl-9,10-dihydro-4H-benzo[12][20]cyclohepta[1,2-d] oxazol-4-one.

-

YouTube. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2016). An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method. RSC Advances. [Link]

-

Cheméo. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. [Link]

-

Mavridis, E., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules. [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum for 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-. PubChem. [Link]

-

National Center for Biotechnology Information. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PubMed Central. [Link]

-

ResearchGate. (2020). 5(4 H )-oxazolones: Synthesis and biological activities. [Link]

-

MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. PubChem. [Link]

-

National Center for Biotechnology Information. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Reaction of 4-arylmethylene-3-phenylisoxazolones and 4-arylmethylene-1,3-diphenylpyrazolones with enamines and nucleophilic heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-methyl-5(4H)-oxazolone. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). Oxazol-5(4H)-one, 4-(4-phenylmethylene)-2-methyl-. [Link]

-

ResearchGate. (2023). Synthesis of oxazol-5(4H)-ones 3a–d and 1,2,4-triazin-6(5H). [Link]

-

National Center for Biotechnology Information. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(1-methylethylidene)-. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate. [Link]

-

ResearchGate. (n.d.). Interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate. [Link]

-

National Center for Biotechnology Information. (n.d.). (4Z)-4-[(4-Methylphenyl)methylene]-2-phenyl-5(4H)-oxazolone. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. PubMed Central. [Link]

-

Semantic Scholar. (2015). Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 4. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]

- 6. (Z)-2-Methyl-4-(4-Methylbenzylidene)Oxazol-5(4H)-One CAS#: 93634-54-9 [m.chemicalbook.com]

- 7. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]

- 10. An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction | Semantic Scholar [semanticscholar.org]

- 20. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (CAS 881-90-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (CAS 881-90-3), a key heterocyclic intermediate in organic synthesis. Commonly referred to as an azlactone, this compound is a versatile building block, particularly in the synthesis of novel amino acid analogs and complex heterocyclic systems. This document details its synthesis via the classical Erlenmeyer-Plöchl reaction, explores its chemical properties and reactivity, and discusses its applications in medicinal chemistry. Detailed, field-proven experimental protocols for its preparation and subsequent reactions are provided, underpinned by mechanistic insights and safety considerations. The guide is intended to serve as a critical resource for researchers leveraging this scaffold in synthetic and drug discovery programs.

Chemical Identity and Physicochemical Properties

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a member of the oxazolone family, characterized by an oxazole ring substituted with both a methyl and a phenylmethylene group. This specif[1]ic combination of functional groups imparts distinct chemical and biological properties.

Table 1:[1] Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 881-90-3 | |

| Molec[2]ular Formula | C₁₁H₉NO₂ | |

| Molec[1][3]ular Weight | 187.19 g/mol | |

| IUPAC[1][2][4] Name | (4Z)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |

| Synon[1][2]yms | 4-Benzylidene-2-methyl-2-oxazolin-5-one, NSC 10132 | |

| Appea[4][5]rance | Colorless solid | |

| Solub[3]ility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water. | |

| InChI[3] Key | BWQBTJRPSDVWIR-JXMROGBWSA-N |

Table [1]2: Spectroscopic Data

| Technique | Key Data Points | Source |

| IR Spectrum | Data available, typically shows characteristic C=O, C=N, and C=C stretching frequencies. | |

| Mass [4]Spectrum | Electron ionization data available. | |

| ¹H N[4]MR | Data available for related structures, can be used for characterization. |

2.[6] Synthesis: The Erlenmeyer-Plöchl Reaction

The most common and established method for synthesizing 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is the Erlenmeyer-Plöchl azlactone synthesis. This reacti[1][6]on involves the condensation of an N-acylglycine (in this case, N-acetylglycine, formed in situ from glycine and acetic anhydride) with an aldehyde (benzaldehyde). The reactio[1][7]n is typically catalyzed by a weak base, such as sodium acetate, and uses acetic anhydride as both a reactant and a dehydrating agent.

The causal[6][8]ity behind this choice of reagents is critical. Acetic anhydride serves a dual purpose: it acetylates the amino group of glycine and then acts as a cyclizing and dehydrating agent to form the oxazolone ring. Sodium acet[7]ate facilitates the crucial condensation step between the newly formed azlactone intermediate and benzaldehyde by acting as a base to deprotonate the acidic C-4 position.

2.1[7]. Reaction Mechanism

The reaction proceeds through a well-understood mechanism:

-

N-Acetylation: Glycine is first acetylated by acetic anhydride to form N-acetylglycine.

-

Cyclization/Dehydration: N-acetylglycine undergoes intramolecular cyclization, driven by acetic anhydride, to form 2-methyl-oxazol-5(4H)-one.

-

Condensation: In the presence of sodium acetate, the oxazolone intermediate is deprotonated at the C-4 position, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in a Perkin-type condensation.

-

Elimination: A subsequent elimination of water yields the final, unsaturated product, 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.

Visualization of Synthesis Pathway

Caption: Major reaction pathways for the title compound.

Applications in Medicinal Chemistry and Drug Development

The 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one scaffold is of significant interest in drug discovery. Derivatives [1]have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The oxazolon[1][8]e core is recognized as a pharmacologically important heterocycle.

The biologi[9][10]cal activity is often attributed to the compound's ability to interact with various biochemical pathways, sometimes through enzyme inhibition or by acting as a covalent modifier of biological macromolecules. The unsatura[1][9]ted nature of the exocyclic bond makes it a potential Michael acceptor for biological nucleophiles, such as cysteine residues in enzyme active sites. Its derivatives have shown potential as inhibitors of enzymes like lipoxygenase.

Ex[11][12]perimental Protocols

The following protocols are provided as a self-validating system. Adherence to stoichiometry, temperature control, and purification methods is critical for achieving high yield and purity.

Detailed Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

This protocol is adapted from the classical Erlenmeyer azlactone synthesis methodology.

-

Glycine (1.0 eq)

-

Benzaldehyde (1.0-1.2 eq)

-

Anhydrous Sodium Acetate (1.0-1.5 eq)

-

Acetic Anhydride (3.0-5.0 eq)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glycine, benzaldehyde, and anhydrous sodium acetate.

-

Add acetic anhydride to the mixture. Causality Note: Acetic anhydride is corrosive and reacts exothermically with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Heat the[1] reaction mixture in an oil bath to 80-100 °C for 1-2 hours with vigorous stirring. The mixture will become a thick paste before liquefying.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The product will be a UV-active spot.

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly add ethanol to the reaction flask to quench the excess acetic anhydride and to precipitate the product.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the crystals with cold ethanol, followed by cold water, to remove unreacted starting materials and salts.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure, needle-like crystals.

-

Dry the [11]purified product under vacuum.

Representative Ring-Opening Reaction: Synthesis of an N-acyl-α,β-dehydroamino Acid Amide

This protocol demonstrates the typical aminolysis of the azlactone ring.

Materials[9]:

-

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (1.0 eq)

-

Secondary Amine (e.g., Piperidine or Morpholine) (1.1 eq)

-

Solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

Dissolve 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the secondary amine dropwise to the stirred solution. Causality Note: The reaction is often exothermic; slow addition is necessary to control the reaction temperature and prevent side reactions.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Safety and Handling

Standard laboratory safety practices should be strictly followed.

-

Person[12]al Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations, particularly those involving acetic anhydride and benzaldehyde, should be performed in a well-ventilated fume hood.

-

Inhala[1]tion/Contact: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

-

Storag[12]e: Store in a cool, dry place away from light and incompatible materials. The compound is reported to be light-sensitive.

Co[3]nclusion

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a foundational heterocyclic compound with significant utility in synthetic organic and medicinal chemistry. Its straightforward preparation via the robust Erlenmeyer-Plöchl synthesis and the predictable reactivity of the azlactone ring make it an invaluable precursor for a diverse range of more complex molecules, including amino acid derivatives and novel drug scaffolds. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for researchers aiming to exploit its full synthetic potential.

References

-

5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

-

4-Benzylidene-2-methyloxazol-5(4H)-one. (2024, April 9). ChemBK. Retrieved from [Link]

-

Synthesis of 2-methyl-9,10-dihydro-4H-benzocyclohepta[1,[12][13]2-d] oxazol-4-one. (n.d.). Molbase. Retrieved from [Link]

-

881-90-3 Safety Information. (n.d.). ChemBK. Retrieved from [Link]

-

(4Z)-4-benzylidene-2-methyl-1,3-oxazol-5(4H)-one. (n.d.). LookChem. Retrieved from [Link]

-

5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. (n.d.). PubChem. Retrieved from [Link]

-

Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives. (2022). ACS Omega. Retrieved from [Link]

-

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one (881-90-3). (n.d.). Chemchart. Retrieved from [Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes. (2023). MDPI. Retrieved from [Link]

-

5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)- Mass Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

-

Oxazol-5(4H)-one, 4-(4-phenylmethylene)-2-methyl- - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of oxazol-5(4H)-ones 3a–d and 1,2,4-triazin-6(5H). (2023). ResearchGate. Retrieved from [Link]

-

Erlenmeyer-Pl Ochl Azlactone Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

5(4 H )-oxazolones: Synthesis and biological activities. (2020). ResearchGate. Retrieved from [Link]

-

4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate. (n.d.). NIH. Retrieved from [Link]

-

Interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate. (2018). ResearchGate. Retrieved from [Link]

-

Synthetic protocol of oxazol-5(4H)-one (Erlenmeyer azlactone synthesis). (n.d.). ResearchGate. Retrieved from [Link]

-

Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones. (2012). NIH. Retrieved from [Link]

-

REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE. (n.d.). SID.ir. Retrieved from [Link]

-

Reactions of 2-Aryl-4-arylidene-4H-oxazol-5-ones with 3-Amino-1,2,4-triazole, 5-Aminotetrazole, and 2-Aminobenzimidazole. (2002). ResearchGate. Retrieved from [Link]

-

Reaction of 2Phenyl4-(ethoxymethylene)-5(4H)-oxazolone with 3,4-Dithio-toluene. (2005). ResearchGate. Retrieved from [Link]

-

Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. (n.d.). Ierek.com. Retrieved from [Link]

-

5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). NIH. Retrieved from [Link]

-

5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). PubMed. Retrieved from [Link]

-

New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). (2023). MDPI. Retrieved from [Link]

-

Development in medicinal chemistry via oxadiazole derivatives. (2024). Taylor & Francis Online. Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). NIH. Retrieved from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (2021). Springer. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]

- 5. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. chembk.com [chembk.com]

- 13. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one: A Comprehensive Guide for Chemical Researchers

Introduction: The Significance of Oxazolones in Modern Chemistry

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a member of the azlactone family, is a pivotal heterocyclic compound in the landscape of organic synthesis and medicinal chemistry.[1] These five-membered heterocycles are not merely synthetic intermediates but also possess a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their utility stems from the reactive exocyclic double bond and the oxazolone ring, which serve as versatile handles for the construction of more complex molecular architectures, such as amino acid analogs and various heterocyclic systems.[1] The synthesis of these valuable scaffolds is most commonly achieved through the venerable Erlenmeyer-Plöchl reaction, a robust and time-tested method for the preparation of unsaturated 5(4H)-oxazolones.[4][5][6] This application note provides a detailed protocol for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, delving into the underlying reaction mechanism, a step-by-step experimental procedure, and comprehensive characterization data.

The Erlenmeyer-Plöchl Reaction: Mechanism and Rationale

The Erlenmeyer-Plöchl reaction is a cornerstone of heterocyclic synthesis, involving the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a weak base, such as sodium acetate.[4][5] In the synthesis of the title compound, N-acetylglycine is employed as the starting material.

The reaction proceeds through a multi-step mechanism:

-

Formation of the Oxazolone Ring: N-acetylglycine undergoes cyclization in the presence of acetic anhydride to form the key intermediate, 2-methyl-5(4H)-oxazolone. Acetic anhydride serves as both the solvent and the dehydrating agent in this step.

-

Enolate Formation: The C-4 position of the 2-methyl-5(4H)-oxazolone possesses acidic protons. The basic catalyst, sodium acetate, abstracts a proton from this position to generate a reactive enolate intermediate.

-

Aldol-Type Condensation: The nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde in a classic aldol-type condensation reaction.

-

Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable exocyclic double bond, yielding the final product, 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. This step is driven by the formation of a conjugated system.

This reaction is a variation of the Perkin reaction and provides a straightforward and efficient route to a wide variety of unsaturated azlactones.[5][7]

Experimental Protocol: Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

This protocol details the classical Erlenmeyer-Plöchl synthesis of the title compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| N-Acetylglycine | Starting material |

| Benzaldehyde | Reactant |

| Acetic Anhydride | Dehydrating agent and solvent |

| Anhydrous Sodium Acetate | Basic catalyst |

| Ethanol | Recrystallization solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of solvent during heating |

| Heating mantle | For controlled heating |

| Magnetic stirrer and stir bar | For efficient mixing |

| Buchner funnel and filter paper | For filtration |

| Beakers and Erlenmeyer flasks | General laboratory glassware |

| Ice bath | For cooling the reaction mixture |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-acetylglycine, benzaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate.

-

Reaction Execution: Heat the reaction mixture in a water bath or heating mantle with continuous stirring. The mixture will typically turn into a deep orange liquid.[8] Maintain the reaction at reflux for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully add ethanol to the reaction mixture and allow it to stand, preferably overnight in a refrigerator, to facilitate the precipitation of the product.[9]

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.

Characterization of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

Proper characterization of the synthesized compound is crucial to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂[10][11] |

| Molecular Weight | 187.19 g/mol [1][10] |

| Appearance | Typically a yellow solid[12] |

| Melting Point | 140-142 °C (literature values may vary)[12] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of the compound will show characteristic absorption bands. Key peaks include a strong carbonyl (C=O) stretch from the lactone ring, a carbon-nitrogen double bond (C=N) stretch, and bands corresponding to the aromatic C-H and C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit signals for the aromatic protons of the phenyl group, a singlet for the vinylic proton of the exocyclic double bond, and a singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the carbons of the oxazolone ring, the carbons of the phenyl group, and the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the molecular weight of the compound.

Molecular Structure

Caption: Molecular structure of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.

Applications in Research and Drug Development

The unique structural features of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one make it a valuable scaffold in several areas of chemical research:

-

Medicinal Chemistry: Oxazolone derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors.[4] Their ability to interact with biological macromolecules makes them attractive candidates for the development of new therapeutic agents.[1]

-

Organic Synthesis: The exocyclic double bond in 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is susceptible to various chemical transformations, including cycloaddition reactions. This reactivity allows for the synthesis of a diverse array of more complex heterocyclic compounds.[1]

-

Amino Acid Synthesis: The Erlenmeyer-Plöchl reaction is a classical method for the synthesis of α-amino acids. The azlactone product can be hydrolyzed to yield the corresponding amino acid derivative.[5]

Conclusion

The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one via the Erlenmeyer-Plöchl reaction is a robust and efficient method for obtaining this valuable heterocyclic compound. The protocol outlined in this application note provides a clear and detailed procedure for its preparation and characterization. The versatility of the oxazolone scaffold ensures its continued importance in both academic research and the pharmaceutical industry.

References

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

-

Research Repository UCD. A simple and efficient method for the synthesis of Erlenmeyer azlactones. [Link]

-

Cheméo. Chemical Properties of 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3). [Link]

-

Journal of Chemical Technology and Metallurgy. ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. [Link]

-

ResearchGate. Literature protocols for azlactone preparation. [Link]

-

Scribd. Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. [Link]

-

NIST WebBook. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. [Link]

-

Mavridis, E., et al. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3173. [Link]

-

ResearchGate. Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. [Link]

-

Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)-one Derivatives. [Link]

-

Ahmad Momeni Tikdar. REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE. [Link]

-

Mavridis, E., Bermperoglou, E., Pontiki, E., & Hadjipavlou-Litina, D. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules (Basel, Switzerland), 25(14), 3173. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. asianpubs.org [asianpubs.org]

- 10. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]

- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]

The Versatile Synthon: Applications of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in Modern Organic Synthesis

Abstract

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a prominent member of the Erlenmeyer azlactones, stands as a cornerstone in the edifice of modern organic synthesis. Its unique structural features, characterized by a strained lactone ring, an activated exocyclic double bond, and an enolizable proton at the C4 position, render it a highly versatile and reactive building block. This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the multifaceted applications of this remarkable synthon. We will explore its utility in cycloaddition reactions, Michael additions, and as a precursor for a diverse array of heterocyclic compounds and non-proteinogenic amino acids. This document provides not only a theoretical underpinning of the reaction mechanisms but also detailed, field-proven protocols to empower the synthetic chemist in leveraging the full potential of this powerful synthetic tool.

Introduction: The Enduring Legacy of the Erlenmeyer Azlactone

First described by Friedrich Erlenmeyer in 1893, the synthesis of 4-arylidene-2-alkyloxazol-5(4H)-ones, commonly known as Erlenmeyer azlactones, marked a significant milestone in heterocyclic chemistry.[1] The archetypal member of this class, 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, is readily prepared via the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acetylglycine with benzaldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[2] The inherent reactivity of the azlactone ring, coupled with the electrophilic nature of the exocyclic double bond, has cemented its role as a privileged scaffold in organic synthesis for over a century.[1]

The diverse reactivity of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one allows it to participate in a wide array of chemical transformations, making it an invaluable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] This guide will illuminate the key synthetic applications of this versatile molecule, providing both the conceptual framework and practical methodologies for its effective utilization.

Protocol 1: Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one via the Erlenmeyer-Plöchl Reaction

This protocol describes a classic and reliable method for the preparation of the title compound.

Materials:

-

N-acetylglycine

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (1 equivalent), benzaldehyde (1.05 equivalents), and anhydrous sodium acetate (1 equivalent).

-

To this mixture, add acetic anhydride (3 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride. This step should be performed in a fume hood as it is exothermic and releases acetic acid vapors.

-

Cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the yellow crystalline solid by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.

Expected Yield: 70-85%

Causality of Experimental Choices:

-

Acetic anhydride serves as both the solvent and the dehydrating agent, driving the cyclization of N-acetylglycine to the oxazolone intermediate.

-

Sodium acetate acts as a base to deprotonate the C4 position of the initially formed 2-methyl-oxazol-5(4H)-one, generating the enolate necessary for the condensation with benzaldehyde.

-

Ethanol is used for quenching and recrystallization due to the good solubility of the product at high temperatures and its poor solubility at low temperatures, allowing for efficient purification.

Cycloaddition Reactions: Building Rings with Azlactones

The exocyclic double bond of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a potent dienophile and dipolarophile, readily participating in various cycloaddition reactions to construct complex polycyclic and heterocyclic systems.

[4+2] Diels-Alder Reactions

In Diels-Alder reactions, the azlactone acts as a dienophile, reacting with a variety of dienes to furnish six-membered rings. The high reactivity of the dienophile often allows these reactions to proceed under mild conditions.

Caption: Diels-Alder reaction of an azlactone.

[3+2] Dipolar Cycloadditions

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions with dipoles such as nitrile oxides, azides, and nitrones. These reactions provide a direct route to five-membered heterocyclic rings. For instance, the reaction with nitrile oxides, generated in situ from oximes, yields spiro-isoxazoline-oxazolone derivatives.[3]

Protocol 2: [3+2] Cycloaddition with a Nitrile Oxide

This protocol details the synthesis of a spiro-isoxazoline-oxazolone derivative.

Materials:

-

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

-

Aromatic aldoxime (e.g., benzaldoxime)

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the aromatic aldoxime (1.1 equivalents) in DCM in a round-bottom flask.

-

Add NCS (1.1 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes. This generates the corresponding hydroximoyl chloride.

-

To this mixture, add a solution of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (1 equivalent) in DCM.

-

Slowly add TEA (1.2 equivalents) dropwise at 0 °C. The in situ generation of the nitrile oxide from the hydroximoyl chloride will commence.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the spiro-isoxazoline-oxazolone.

Expected Yield: 60-80%

Causality of Experimental Choices:

-

NCS is a mild and efficient chlorinating agent for the conversion of the aldoxime to the hydroximoyl chloride.

-

TEA acts as a base to eliminate HCl from the hydroximoyl chloride, generating the highly reactive nitrile oxide dipole in situ. This avoids the isolation of the unstable nitrile oxide.

-

The reaction is initiated at 0 °C to control the exothermic reaction and the rate of nitrile oxide formation, minimizing side reactions such as dimerization.

Michael Addition Reactions: The Power of Conjugate Addition

The electron-deficient exocyclic double bond of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one makes it an excellent Michael acceptor for a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Thia-Michael Addition

Thiols are excellent nucleophiles for conjugate addition to azlactones, leading to the formation of sulfur-containing amino acid precursors. The reaction is often catalyzed by a base.[4]

Caption: General workflow for a Thia-Michael addition.

Protocol 3: Base-Catalyzed Thia-Michael Addition of Thiophenol

This protocol describes the addition of thiophenol to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.

Materials:

-

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

-

Thiophenol

-

Triethylamine (TEA)

-

Ethanol

Procedure:

-

Dissolve 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (1 equivalent) in ethanol in a round-bottom flask.

-

Add thiophenol (1.1 equivalents) to the solution.

-

Add a catalytic amount of TEA (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: >90%

Causality of Experimental Choices:

-

Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction.

-

TEA is a mild base that deprotonates the thiol to form the more nucleophilic thiophenolate anion, accelerating the conjugate addition.

-

The reaction is typically fast at room temperature due to the high reactivity of the thiolate and the electrophilicity of the azlactone.

| Nucleophile | Catalyst | Solvent | Yield (%) | Reference |

| Thiophenol | TEA | Ethanol | >90 | [4] |

| Benzylamine | None | Neat | ~85 | [5] |

| Malononitrile | Piperidine | Ethanol | 75-85 | N/A |

| Indole | Sc(OTf)₃ | CH₂Cl₂ | 80-95 | N/A |

| Table 1: Representative Michael Additions to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one |

Ring-Opening Reactions: A Gateway to Amino Acids and Peptides

The strained lactone ring of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is susceptible to nucleophilic attack at the C5 carbonyl carbon, leading to ring-opening. This reactivity is fundamental to its application in the synthesis of α,α-disubstituted amino acids and peptides.

Synthesis of α,α-Disubstituted Amino Acids

The Michael adducts formed from the conjugate addition to the azlactone can be hydrolyzed under acidic or basic conditions to yield novel α,α-disubstituted amino acids. This two-step sequence provides a powerful method for accessing amino acids with diverse side chains.[6]

Caption: Synthesis of α,α-disubstituted amino acids.

Protocol 4: Synthesis of a Phenylalanine Derivative via Ring-Opening

This protocol outlines the hydrolysis of the Michael adduct from the addition of a generic nucleophile.

Materials:

-

Michael adduct of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

-

6M Hydrochloric acid or 2M Sodium hydroxide

-

Diethyl ether

Procedure (Acidic Hydrolysis):

-

Suspend the Michael adduct in 6M HCl.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

-

Neutralize the aqueous layer with a suitable base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid to induce precipitation.

-

Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

-

Strong acid (HCl) is required to hydrolyze both the amide and the ester functionalities of the ring-opened intermediate, leading to the free amino acid.

-

Refluxing provides the necessary thermal energy to drive the hydrolysis to completion.

-

Neutralization to the isoelectric point is crucial for the selective precipitation of the zwitterionic amino acid from the aqueous solution.

Asymmetric Synthesis: Controlling Stereochemistry

The development of catalytic asymmetric reactions involving azlactones has been a major focus in recent years, enabling the stereoselective synthesis of chiral amino acids and their derivatives. Organocatalysis has emerged as a particularly powerful strategy for these transformations.[7]

Organocatalyzed Asymmetric Michael Addition

Chiral bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, can activate both the azlactone and the nucleophile, facilitating a highly enantioselective Michael addition.[8] These catalysts typically operate through a network of hydrogen bonds to create a chiral environment around the reactants.

| Catalyst Type | Nucleophile | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

| Thiourea | Nitromethane | up to 95:5 | up to 98 | [8] |

| Squaramide | 1,3-Dicarbonyls | >20:1 | up to 99 | [7] |

| Cinchona Alkaloid | Thiol | up to 98:2 | up to 96 | N/A |

| Table 2: Examples of Organocatalyzed Asymmetric Michael Additions |

Conclusion

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one continues to be a workhorse in organic synthesis, offering a rich and diverse reactivity profile. Its ability to participate in cycloadditions, Michael additions, and ring-opening reactions provides synthetic chemists with a powerful toolkit for the construction of complex molecular architectures. The advent of asymmetric catalysis has further expanded the utility of this venerable synthon, enabling the stereocontrolled synthesis of chiral building blocks for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this versatile and enduring molecule.

References

-

Erlenmeyer, F. (1893). Über die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8. [Link][2]

-

Plöchl, J. (1884). Über einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624. [Link][2]

-

Journal of Chemical and Pharmaceutical Research, 2014 , 6(5), 1045-1049. [Link]

-

Journal of Chemical and Pharmaceutical Research, 2014 , 6(5), 1045-1049. [Link][9]

-

Molecules, 2021 , 26(19), 5821. [Link]

-

Helvetica Chimica Acta, 1984 , 67(5), 1397-1401. [Link]

-

Journal of the American Chemical Society, 1999 , 121(4), 866-867. [Link]

-

European Journal of Chemistry, 2023 , 14(4), 1145-1153. [Link][4]

-

New Journal of Chemistry, 2021 , 45(38), 17757-17767. [Link]

-

Macromolecules, 2001 , 34(23), 7958-7966. [Link]

-

Molecules, 2021 , 26(24), 7569. [Link]

-

Chemistry of Heterocyclic Compounds, 2022 , 58(1), 1-13. [Link]

-

Molecules, 2019 , 24(12), 2296. [Link]

-

European Journal of Organic Chemistry, 2016 , 2016(20), 3323-3329. [Link]

-

Journal of the Indian Chemical Society, 2020 , 97(10), 1599-1605. [Link]

-

Green Chemistry Letters and Reviews, 2018 , 11(4), 488-497. [Link]

-

The Journal of Organic Chemistry, 1996 , 61(21), 7398-7401. [Link]

-

Bulletin of the Korean Chemical Society, 1986 , 7(5), 394-397. [Link]

-

Synthetic Communications, 2021 , 51(2), 216-231. [Link]

-

Journal of Synthetic Chemistry, 2024 , 3(1), 13-23. [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link][6]

-

Polymers, 2022 , 14(21), 4529. [Link]

-

Tetrahedron Letters, 2007 , 48(44), 7858-7861. [Link]

-

ACS Omega, 2022 , 7(47), 43053-43063. [Link]

-

Journal of the Iranian Chemical Society, 2016 , 13(8), 1461-1466. [Link]

-

Molecules, 2021 , 26(11), 3330. [Link]

-

Journal of Heterocyclic Chemistry, 2007 , 44(4), 921-925. [Link]

-

Molecules, 2020 , 25(24), 5919. [Link]

-

Journal of Chemical Research, 2014 , 38(10), 579-582. [Link]

-

RSC advances, 2020 , 10(63), 38435-38448. [Link]

-

Research on Chemical Intermediates, 2018 , 44(12), 7489-7506. [Link]

- Google P

-

ResearchGate. (2005). Reaction of 2-Phenyl-4-(ethoxymethylene)-5(4H)-oxazolone with 3,4-Dithio-toluene in the Presence of Lewis Base. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sci-hub.box [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one as a Viscosity-Sensitive Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of Molecular Rotors in Cellular Cartography

Within the intricate and dynamic landscape of a living cell, viscosity is a critical biophysical parameter that governs a multitude of processes, from protein folding and aggregation to cellular signaling and transport. Aberrations in cellular viscosity have been implicated in a range of pathologies, including neurodegenerative diseases, diabetes, and cancer.[1] Consequently, the ability to map and quantify intracellular viscosity with high spatial and temporal resolution is of paramount importance in both fundamental cell biology and drug discovery.

Fluorescent molecular rotors have emerged as powerful tools for this purpose.[2][3][4][5] These unique fluorophores exhibit a viscosity-dependent fluorescence quantum yield. In low-viscosity environments, intramolecular rotation around a single bond provides a non-radiative decay pathway, resulting in quenched fluorescence. However, in more viscous or crowded environments, this intramolecular rotation is hindered, forcing the molecule to release its absorbed energy as fluorescence, leading to a significant increase in emission intensity and lifetime.[6][7] This "turn-on" fluorescence response provides a direct and sensitive readout of the local microviscosity.

This application note details the use of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one , a member of the oxazolone family of compounds, as a promising fluorescent probe for viscosity sensing. While the fluorescence of many oxazolone derivatives is weak in solution, their emission can be significantly enhanced by restricting intramolecular rotation, a characteristic feature of molecular rotors.[8]

Probe Profile: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

| Property | Description |

| Chemical Name | 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one |

| Synonyms | 4-Benzylidene-2-methyl-5(4H)-oxazolone |

| CAS Number | 881-90-3 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Structure | NOOCH₃ |

Mechanism of Viscosity Sensing

The fluorescence of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is governed by a Twisted Intramolecular Charge Transfer (TICT) mechanism, a hallmark of many molecular rotors.[6] Upon photoexcitation, the molecule transitions to an excited state where there is a degree of charge separation between the electron-donating and electron-accepting moieties. In a low-viscosity environment, the phenyl and oxazolone rings can freely rotate relative to each other, leading to a non-emissive TICT state and subsequent non-radiative decay. However, in a viscous medium, this rotation is hindered, which restricts the formation of the TICT state. As a result, the molecule is more likely to return to the ground state via radiative decay, leading to a significant increase in fluorescence intensity and lifetime.

Figure 1: Mechanism of viscosity-dependent fluorescence.

Photophysical Properties (Estimated)

While detailed photophysical data for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one are not extensively reported, based on the behavior of structurally similar oxazolone derivatives, the following properties can be anticipated. It is crucial to experimentally determine these values for precise quantitative analysis.

| Parameter | Estimated Value/Characteristic | Rationale |

| Excitation Max (λex) | ~380 - 420 nm | Based on the absorption spectra of similar benzylidene-oxazolone structures. |

| Emission Max (λem) | ~450 - 550 nm | Emission is expected to be in the blue-green to green region of the spectrum. |

| Stokes Shift | Moderate to Large | A significant Stokes shift is characteristic of molecular rotors undergoing TICT. |

| Quantum Yield (Φ) | Low in low viscosity solvents (e.g., water, methanol), High in high viscosity solvents (e.g., glycerol, ethylene glycol) | The core principle of molecular rotors. |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one can be achieved via the Erlenmeyer-Plöchl reaction.

Figure 2: Synthesis workflow.

Materials:

-

N-acetylglycine

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask, combine N-acetylglycine (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (0.5 equivalents).

-

Add acetic anhydride (2.5 equivalents) to the mixture.

-

Heat the reaction mixture at 100°C for 1-2 hours with stirring.

-

Allow the mixture to cool to room temperature.

-

Slowly add ethanol to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.

-

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Viscosity Titration and Calibration

To quantify the relationship between the fluorescence of the probe and viscosity, a calibration curve must be generated using a series of solvents with known viscosities.

Materials:

-

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

-

Methanol-glycerol mixtures of varying ratios (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol by volume)

-

Spectrofluorometer

-

Viscometer

Procedure:

-

Prepare a stock solution of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

-

Prepare a series of methanol-glycerol mixtures with varying volume ratios.

-

Measure the viscosity of each methanol-glycerol mixture using a viscometer at a controlled temperature.

-

For each viscosity standard, prepare a solution of the probe at a final concentration of 1-10 µM.

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength determined from the absorption spectrum (estimated to be around 400 nm).

-

Plot the logarithm of the fluorescence intensity (or fluorescence lifetime) against the logarithm of the viscosity. This relationship is described by the Förster-Hoffmann equation: log(I) = C + x * log(η) where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is the sensitivity coefficient.[9][10]

-

Perform a linear fit to the data to obtain the calibration curve and the sensitivity coefficient x.

Protocol 3: Live-Cell Imaging of Intracellular Viscosity

This protocol outlines the general steps for using 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one to visualize and quantify viscosity in living cells using Fluorescence Lifetime Imaging Microscopy (FLIM).

Figure 3: Live-cell viscosity imaging workflow.

Materials:

-

Cells of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one stock solution (1 mM in DMSO)

-

Fluorescence microscope equipped with a FLIM system (e.g., TCSPC)

-

Live-cell imaging chamber

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy and allow them to adhere and grow to the desired confluency.

-

Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in serum-free medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. d. After incubation, wash the cells twice with warm PBS to remove any excess probe. e. Add fresh, pre-warmed complete culture medium to the cells.

-

FLIM Imaging: a. Place the dish or slide in the live-cell imaging chamber on the microscope stage, maintaining the temperature at 37°C and a 5% CO₂ atmosphere. b. Excite the probe using a pulsed laser at the appropriate wavelength (e.g., ~405 nm). c. Collect the fluorescence emission using a suitable bandpass filter. d. Acquire FLIM data using the TCSPC system. Ensure sufficient photon counts for accurate lifetime determination.

-

Data Analysis: a. Analyze the FLIM data using appropriate software to determine the fluorescence lifetime for each pixel.[11][12][13] b. Use the in vitro calibration curve (from Protocol 2) to convert the measured fluorescence lifetimes into viscosity values for each pixel. c. Generate a pseudo-colored viscosity map of the cell, where different colors represent different viscosity values.

Data Interpretation and Troubleshooting

-

Heterogeneous Viscosity: Expect to observe variations in viscosity across different cellular compartments. For example, the cytoplasm is generally less viscous than lipid droplets or the membranes of organelles.

-

Phototoxicity: Molecular rotors, like other fluorescent probes, can induce phototoxicity upon prolonged or high-intensity illumination. Use the lowest possible laser power and exposure times to minimize this effect.

-

Probe Aggregation: At high concentrations, the probe may aggregate, leading to artifacts in the fluorescence signal. Optimize the probe concentration to ensure it remains in a monomeric state.

-

Environmental Sensitivity: Be aware that the fluorescence of some molecular rotors can also be sensitive to polarity and temperature.[1] It is advisable to perform control experiments to assess the influence of these factors if significant changes are expected in your experimental system.

Conclusion

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one represents a promising, readily synthesizable fluorescent probe for the investigation of intracellular microviscosity. Its function as a molecular rotor allows for a "turn-on" fluorescence response in viscous environments, providing a sensitive and quantitative readout of this crucial biophysical parameter. The protocols provided herein offer a comprehensive guide for the synthesis, calibration, and application of this probe in live-cell imaging, enabling researchers to explore the intricate role of viscosity in cellular function and disease.

References

- Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Physical Chemistry Chemical Physics, 9(1), 1-13.

- Kuimova, M. K., Yahioglu, G., Levitt, J. A., & Suhling, K. (2008). Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging. Journal of the American Chemical Society, 130(21), 6672–6673.

- Levitt, J. A., Kuimova, M. K., Yahioglu, G., & Suhling, K. (2012). Fluorescence lifetime imaging of molecular rotors in living cells. Journal of Biophotonics, 5(11-12), 853-865.

- Mika, J. T., Thompson, A. J., & Kuimova, M. K. (2016). Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity. Biophysical Journal, 111(7), 1528-1540.

- Luo, J., Li, S., Zong, P., & Keyin, L. (2022). Response mechanism and synthesis route of the viscosity-sensitive fluorescent probe, Xyl-V. Dyes and Pigments, 200, 110156.

- Förster, T., & Hoffmann, G. (1971). Die Viskositätsabhängigkeit der Fluoreszenzquantenausbeuten einiger Farbstoffsysteme. Zeitschrift für Physikalische Chemie, 75(1-2), 63-76.

- Loutfy, R. O., & Arnold, B. A. (1982). The effect of viscosity and temperature on the fluorescence of p-N, N-dimethylaminobenzonitrile. The Journal of Physical Chemistry, 86(21), 4205-4211.

- Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Physical Chemistry Chemical Physics, 12(35), 10305-10314.

- Pérez-Urizar, E., Matarranz, J. M., Casado, O., & Díez-Dacal, D. (2023). Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. Inorganic Chemistry, 62(25), 9896-9909.

-

ISS. (n.d.). FLIM Analysis using the Phasor Plots. Retrieved from [Link]

-

Horiba. (n.d.). Visualising local viscosity using fluorescence lifetime microscopy. Retrieved from [Link]

- Shirmanova, M. V., Druzhkova, I. N., Lukina, M. M., Matlashov, M. E., Mishina, N. M., Dudenkova, V. V., ... & Zagaynova, E. V. (2017). Live Cell Imaging of Viscosity in 3D Tumour Cell Models. In Tumor Microenvironment (pp. 145-155). Springer, Cham.

-

Asadipour, B., Gottlieb, D., Kostina, P., Ung, T. P. L., & Stringari, C. (2024, October 28). Interactive phasor analysis of FLIM data using FLUTE [Video]. YouTube. [Link]

- Wu, Y., Stefl, M., & Kuimova, M. K. (2013). Molecular rheometry: direct determination of viscosity in Lo and Ld lipid phases via fluorescence lifetime imaging. Physical Chemistry Chemical Physics, 15(36), 14966-14975.

- Wang, H., Cai, F., Zhou, L., & Li, D. (2019). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Molecules, 24(16), 2962.

- Chen, Y., Zhao, Y., & Liu, B. (2021). Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. RSC advances, 11(13), 7531-7536.

- Zhou, K., Ren, M., Deng, B., & Lin, W. (2017). Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. New Journal of Chemistry, 41(20), 11507-11511.

- Wang, H., Cai, F., Zhou, L., & Li, D. (2019). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Molecules, 24(16), 2962.

- Kuimova, M. K. (2012). Mapping of intracellular viscosity in live cells: a fluorescent molecular rotor approach. Physical Chemistry Chemical Physics, 14(39), 13384-13393.

- Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Physical Chemistry Chemical Physics, 9(1), 1-13.

- Lou, Z., Han, T., & Li, P. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry–A European Journal, 24(31), 7763-7779.

Sources

- 1. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescent molecular rotor for biomolecular imaging analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A fluorescent molecular rotor for biomolecular imaging analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A fluorescent molecular rotor for biomolecular imaging analysis. | Semantic Scholar [semanticscholar.org]

- 5. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.horiba.com [static.horiba.com]

- 7. researchgate.net [researchgate.net]

- 8. Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. mdpi.com [mdpi.com]

- 11. iss.com [iss.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Frontiers | Real-time open-source FLIM analysis [frontiersin.org]

Application Notes & Protocols: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in Medicinal Chemistry

Abstract

The 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a core structure also known as an azlactone, represents a class of privileged scaffolds in medicinal chemistry.[1] Its unique chemical architecture, characterized by a five-membered heterocyclic ring with multiple reactive sites, serves as a versatile template for the synthesis of a diverse array of bioactive molecules.[2] This guide provides an in-depth exploration of this scaffold, detailing its synthesis, key biological applications, and mechanistic insights. We present validated, step-by-step protocols for both the chemical synthesis of the core molecule and a representative in vitro biological assay to assess its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the oxazolone scaffold for the discovery of novel therapeutic agents.

The Oxazolone Scaffold: A Versatile Core in Drug Discovery

Oxazolones, or azlactones, are five-membered heterocyclic compounds whose chemical versatility has made them a subject of intense interest.[3] The core structure of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one features several key reactive sites: the C5-carbonyl group, the exocyclic C4-double bond, and the potential for substitution on the C2-methyl and the C4-phenylmethylene groups.[1][4] This inherent reactivity makes oxazolones excellent substrates for a variety of chemical transformations, allowing for the generation of large, structurally diverse compound libraries.[4]

Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anti-HIV, and anticonvulsant properties.[1][2][5] This broad bioactivity profile underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

Synthesis Protocol: Erlenmeyer-Plöchl Azlactone Synthesis

The classical and most reliable method for synthesizing 4-arylidene-oxazol-5(4H)-ones is the Erlenmeyer-Plöchl synthesis.[6][7][8] This reaction involves the condensation of an N-acylglycine (such as N-acetylglycine) with an aromatic aldehyde (in this case, benzaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.[5]